molecular formula C8H16O B042224 6-Methylheptan-2-one CAS No. 928-68-7

6-Methylheptan-2-one

Cat. No. B042224
CAS RN: 928-68-7
M. Wt: 128.21 g/mol
InChI Key: DPLGXGDPPMLJHN-UHFFFAOYSA-N
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Description

6-Methylheptan-2-one is a chemical compound of significant interest in organic chemistry due to its unique structure and properties. It serves as a model for studying various chemical reactions, molecular structures, and synthesis methods. This compound's relevance spans across multiple fields, including materials science, pharmacology, and chemical synthesis.

Synthesis Analysis

The synthesis of 6-Methylheptan-2-one and its homologues involves complex processes including methylation, oxidation, and functional group transformation. For example, the synthesis of 3,5-Dimethylheptane-2,4,6-trione, a related compound, is achieved through the methylation of heptane-2,4,6-trione via alkali metal enolates or an enamine intermediate of the mother compound, illustrating the intricate steps involved in obtaining methylated derivatives (Sagara, Kobayashi, & Ueno, 1972).

Molecular Structure Analysis

The molecular structure of 6-Methylheptan-2-one and related compounds is characterized by their keto-enol tautomerism, which is influenced by the presence of methyl groups. For instance, the structure of 3-aceto-5-cyano-6-dimethylaminohexa 3.5-dien-2-one, a related compound, demonstrates the impact of electron-withdrawing groups on double bond delocalization, providing insights into the structural dynamics of such molecules (Dekaprilevich et al., 1991).

Chemical Reactions and Properties

6-Methylheptan-2-one undergoes various chemical reactions, including oxidation, reduction, and functional group modifications. The compound's reactivity is significantly influenced by its molecular structure, particularly the keto-enol tautomerism and the presence of methyl groups. These structural features affect the compound's behavior in synthesis reactions and its interactions with other chemical species.

Physical Properties Analysis

The physical properties of 6-Methylheptan-2-one, such as melting point, boiling point, and solubility, are determined by its molecular structure. These properties are crucial for understanding the compound's behavior in different phases and conditions, influencing its applications in chemical synthesis and materials science.

Chemical Properties Analysis

The chemical properties of 6-Methylheptan-2-one, including acidity, basicity, and reactivity towards various reagents, are closely related to its functional groups and molecular geometry. Studies on related compounds, such as copper(II) chelates of heptane-2,4,6-trione and its methylated derivatives, reveal insights into the chemical behavior and potential applications of 6-Methylheptan-2-one (Sagara, Kobayashi, & Ueno, 1972).

Scientific Research Applications

  • Agricultural Application : 6-methyl-2-heptanone from Bacillus subtilis ZD01 has been shown to effectively inhibit the growth of Alternaria solani in potato plants by disrupting mycelial integrity and conidial structures, suggesting its potential as a biocontrol agent in agriculture (Zhang et al., 2022).

  • Organic Synthesis : Methyl 10,11-epoxy-3,7,11-trimethyldodeca-trans-2,trans-6-dienoate has been synthesized using 5,6-isopropylidenedioxy-6-methylheptan-2-one, providing valuable data for the synthesis of complex organic compounds (Cavill & Williams, 1969).

  • Chemical Chelation : Copper(II) chelates of heptane-2,4,6-trione and its methylated derivatives, including 6-Methylheptan-2-one, show promising potential for organic synthesis due to their steric effect and easy conversion to binuclear 2:2 chelates (Sagara, Kobayashi & Ueno, 1972).

  • Metabolism Study : The metabolism of 2-methylheptane and 4-methylheptane in male Fischer 344 rats has been studied, showing a preference for the formation of diols and minimal kidney damage, indicating its biological impact and potential for toxicity studies (Serve et al., 1992; Serve et al., 1994).

  • Tautomerism Studies : Heptane-2,4,6-trione and its methylated homologues, including 6-Methylheptan-2-one, exhibit keto-enol tautomerism, which is significant in understanding chemical properties and reactions (Sagara, Kobayashi & Ueno, 1972).

  • Alternative Fuel Research : 3-methylheptane combustion in a jet-stirred reactor has been studied for its potential in efficient combustion of alternative fuels, such as synthetic Fischer-Tropsch diesel and renewable jet fuels (Karsenty et al., 2012).

  • Sustainable Pest Management : A method for the one-pot multi-enzymatic synthesis of the four stereoisomers of 4-Methylheptan-3-ol, potentially derived from 6-Methylheptan-2-one, has been developed for sustainable insect pest management (Brenna et al., 2017).

  • Pharmacology : 2-amino-6-methylheptane hydrochloride has been studied for its pharmacological effects, showing no acute toxicity in various animals and no histopathological damage, indicating its potential for medical applications (Fellows, 1947).

  • Biofuel Research : The autoignition of 3-methylheptane has been studied for its varying reactivity in different temperature regimes, which is essential for understanding the ignition characteristics of potential biofuels (Wang et al., 2013).

properties

IUPAC Name

6-methylheptan-2-one
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InChI

InChI=1S/C8H16O/c1-7(2)5-4-6-8(3)9/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DPLGXGDPPMLJHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H16O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7061302
Record name 2-Heptanone, 6-methyl-
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Molecular Weight

128.21 g/mol
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Physical Description

Liquid; [IUCLID]
Record name 6-Methyl-2-heptanone
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Product Name

6-Methylheptan-2-one

CAS RN

928-68-7
Record name 6-Methyl-2-heptanone
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Record name 6-METHYL-2-HEPTANONE
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Synthesis routes and methods I

Procedure details

A mixture of 1.27 g (9.76 mmoles) of 6-methyl-2-heptanol (purchased from Aldrich Chemical Co., Milwaukee, Wis.) and 9.26 g (42.9 mmoles) of pyridinium chlorochromate (purchased from Aldrich Chemical Co., Milwaukee, Wis.) in 35 mL of dichloromethane was stirred at room temperature for 3.5 hours. At that point, the mixture was diluted with 150 mL of ether and 200 mL of 1M aqueous sodium hydroxide. After separating the layers, the organic layer was washed in successive order with 9:1 (volume/volume) 1M aqueous sodium hydroxide: saturated brine (2×100 mL), 10% aqueous sodium chloride (1×100 mL), 3:1 (volume/volume) 2M aqueous hydrochloric acid: saturated brine (3×100 mL), saturated aqueous sodium bicarbonate (1×100 mL), and saturated brine (1×100 mL). The organic layer was then dried over anhydrous magnesium sulfate and filtered. Removal of the volatile organic solvents by evaporation at reduced pressure afforded 1.214 g (97% yield) of the named ketone. The identity and purity of this known compound were ascertained by IR and proton NMR analysis.
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
9.26 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
97%

Synthesis routes and methods II

Procedure details

To aid comprehension, the reaction will be explained here by the example of the reaction of acetone with isovaleraldehyde to produce 6-methylheptan-2-one. The reaction takes place “in situ” via the stage of aldol condensation with the formation of the corresponding β-hydroxyketone, which is not isolated. Dehydration to 6-methylhept-3-en-2-one takes place under the reaction conditions, and this is hydrogenated selectively to the corresponding methylketone with the hydrogenation catalyst distributed homogeneously in the aqueous catalyst phase.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
237
Citations
DH Hey, DS Morris - Journal of the Chemical Society (Resumed), 1948 - pubs.rsc.org
… The pure 6-methylheptan-2-one required in the above work was prepared by the method of Verley (Bull. Soc. chim., 1899, 17, 176), whereby methylheptenone, obtained from citral by …
Number of citations: 7 pubs.rsc.org
E Demole, C Demole, D Berthet - Helvetica Chimica Acta, 1973 - Wiley Online Library
Two novel constituents of Burley tobacco condensate were shown to be 5‐(4‐methyl‐2‐furyl)‐6‐methylheptan‐2‐one (solanofuran, 4) and 3,4,7‐trimethyl‐1,6‐dioxa‐spiro[4.5]‐dec‐3‐…
Number of citations: 68 onlinelibrary.wiley.com
D Derewiaka, D Zaręba, M Obiedziński… - European Journal of …, 2017 - Wiley Online Library
… possible marker of cholesterol oxidation, 6-methylheptan-2-one was markers of cholesterol … of cholesterol degradation, for example, 6-methylheptan-2-one or thermal oxidation, for …
Number of citations: 10 onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2013 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to consider evaluations of flavouring …
Number of citations: 1 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2012 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to consider evaluations of flavouring …
Number of citations: 1 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2012 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 49 flavouring substances in the …
Number of citations: 5 efsa.onlinelibrary.wiley.com
M Zienkiewicz-Machnik, I Goszewska, A Śrębowata… - Catalysis Today, 2018 - Elsevier
… This study reports on nano-nickel based polymer-supported catalyst active in the chemoselective flow hydrogenation of 6-methyl-5-hepten-2-one to 6-methylheptan-2-one, a precursor …
Number of citations: 11 www.sciencedirect.com
RB Hochberg, H Mickan, S Lieberman - Biochimica et Biophysica Acta …, 1971 - Elsevier
… 51, it becomes apparent that no radiocarbon was associated with 6-methylheptan-2-one. Rat adrenal nzitochondria. Since JUNGMANN AND SCHWEPPE~O have reported that …
Number of citations: 19 www.sciencedirect.com
JE Ham, JR Wells - Atmospheric Environment, 2009 - Elsevier
… : 2,6-dimethyl-4-heptenal, 6-methyl-7-octen-2-one and the surface-specific reaction products: 6-methyl-6-hepten-2-one, 6-methyl-5-hepten-2-one, and 6-hydroxy-6-methylheptan-2-one. …
Number of citations: 28 www.sciencedirect.com
GWK Cavill, PJ Williams - Australian Journal of Chemistry, 1969 - CSIRO Publishing
… The starting material is the acetonide (11) of 5,G-dihydroxy-6-methylheptan-2one, and this C, unit is condensed by a Wittig reaction with the C, unit (4,4-ethylenedioxy)…
Number of citations: 16 www.publish.csiro.au

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